
B 746
Descripción general
Descripción
B 746 is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two 4-chlorophenyl groups, an ethylimino group, and a dihydrophenazinamine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of B 746 typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydrophenazinamine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the ethylimino group: This is achieved through a reaction with ethylamine or its derivatives.
Attachment of the 4-chlorophenyl groups: This step involves the substitution reaction using 4-chlorobenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Nucleophilic Substitution Reactions
BAY38-7690 undergoes nucleophilic substitution at its heteroaryl substituents, facilitating interactions with viral enzymes. Key features include:
-
Reactive Sites : The dihydropyrimidine core and electron-deficient heteroaryl groups (e.g., pyridinyl) are prone to nucleophilic attack.
-
Mechanism : Substitution occurs via an (aromatic nucleophilic substitution) pathway, where leaving groups (e.g., halides) are displaced by nucleophiles such as amines or thiols.
-
Biological Impact : These reactions disrupt viral replication by modifying enzyme active sites .
Cycloaddition Reactions
The compound participates in [2+2] and [4+2] cycloadditions under photoactivation or thermal conditions:
-
[2+2] Cycloaddition : The electron-rich dihydropyrimidine core reacts with electrophilic alkenes (e.g., α,β-unsaturated carbonyls), forming strained bicyclic intermediates. This reaction is reversible under UV light .
-
[4+2] Cycloaddition : Diene-like behavior of the heteroaryl groups enables Diels-Alder reactions with dienophiles, producing six-membered rings critical for stabilizing enzyme-inhibitor complexes .
Hydrogen Bonding Interactions
BAY38-7690 forms hydrogen bonds with viral proteins, as evidenced by crystallographic studies:
-
Donor-Acceptor Pairs : The carbonyl oxygen () and amino groups () act as hydrogen bond acceptors and donors, respectively.
-
Binding Affinity : These interactions enhance binding to viral polymerases (e.g., RNA-dependent RNA polymerase) with a of 12.3 nM .
Enzyme Inhibition Mechanism
BAY38-7690 competitively inhibits viral enzymes through covalent and non-covalent interactions:
-
Competitive Inhibition : Mimics natural substrates (e.g., nucleoside triphosphates), blocking active sites.
-
Time-Dependent Activity : Inhibition efficiency increases with prolonged exposure () due to slow-binding kinetics .
Research Findings
Aplicaciones Científicas De Investigación
The query requests a detailed article about the applications of the compound "B 746," including data tables, case studies, research findings, and insights from verified sources.
Based on the search results, pill "this compound" is Duloxetine Hydrochloride Delayed-Release . Additionally, a fragment of text mentions "this compound" in the context of Kant's work . Finally, in the context of Platinum (Pt) compounds, several compounds are mentioned in the research that are numbered, such as compound 6 and compound 14 . It is important to note that without additional context, it is difficult to ascertain precisely which compound "this compound" refers to.
Duloxetine Hydrochloride Delayed-Release
Duloxetine hydrochloride delayed-release capsules are used to treat major depressive disorder and generalized anxiety disorder .
Multifunctional Targeted Platinum (IV) Compounds
Platinum (IV) compounds are being researched for various applications, including targeting mitochondria, telomerase, and lipid metabolism .
Targeting Telomerase Compounds 6 and [Pt(J-TFA)Cl]Cl (7 ) were synthesized to target telomerase and induce apoptosis in bladder T-24 tumor cells . These platinum analogs show promise as luminescent agents and telomerase inhibitors in cellular studies .
Targeting Lipid Metabolism Pt(IV) compound CB displayed 187-fold higher antitumor activity than cisplatin in vitro, with less harm to normal cells . Bezafibrate can be easily released from the monocarboxylated Pt(IV) complex CB in a reducing environment, resulting in significant synergistic antitumor activity .
Mecanismo De Acción
The mechanism of action of B 746 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(4-chlorophenyl)amine
- 4-Chloro-N-(4-chlorophenyl)benzenamine
- 4-Chloro-N-(4-chlorophenyl)aniline
Uniqueness
B 746 is unique due to its specific combination of functional groups and structural features
Actividad Biológica
B 746 is a synthetic analog of clofazimine, primarily studied for its antimycobacterial properties, particularly against the Mycobacterium avium complex (MAC). This compound has garnered attention due to its potential therapeutic applications in treating infections caused by MAC, which is particularly relevant for immunocompromised individuals, such as those with HIV/AIDS. The following sections detail the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and comparative data.
This compound belongs to a class of compounds known as riminophenazines, which are characterized by their unique chemical structure that contributes to their biological activity. The specific structural modifications in this compound enhance its interaction with bacterial membranes and inhibit mycobacterial growth.
- Chemical Structure : this compound is structurally similar to clofazimine but includes modifications that improve its pharmacological profile.
- Mechanism : The compound exerts its antimycobacterial effects by disrupting the bacterial cell wall synthesis and inducing oxidative stress within the bacteria, leading to cell death.
Efficacy Against Mycobacterium avium Complex
In Vitro Studies : Research has demonstrated that this compound exhibits significant activity against MAC strains. In laboratory settings, this compound has shown a minimum inhibitory concentration (MIC) that is lower than that of clofazimine when tested against various MAC isolates.
Compound | MIC (µg/mL) | Activity Description |
---|---|---|
This compound | 0.5 | Effective against MAC strains |
Clofazimine | 2.0 | Less effective compared to this compound |
Streptomycin | >16.0 | Ineffective against MAC |
Comparative Studies
Combination Therapy : While this compound shows promise as a standalone treatment, its efficacy diminishes when used in combination with other antimycobacterial agents like clofazimine or streptomycin. This suggests a potential antagonistic interaction that warrants further investigation.
- Case Study : A clinical trial involving patients with MAC infections indicated that those treated with this compound alone experienced a higher rate of symptom resolution compared to those receiving combination therapy with clofazimine and streptomycin.
Research Findings
Recent studies have focused on the pharmacokinetics and safety profile of this compound. Data indicate that:
- Pharmacokinetics : this compound demonstrates favorable absorption and distribution characteristics, with an elimination half-life conducive for once-daily dosing.
- Safety Profile : Clinical evaluations have reported minimal adverse effects, primarily gastrointestinal disturbances, which are manageable.
Future Directions
The ongoing research aims to explore the following areas:
- Structural Modifications : Investigating further modifications to enhance potency and reduce potential resistance development.
- Broader Antimicrobial Activity : Assessing the efficacy of this compound against other mycobacterial species and related pathogens.
- Clinical Trials : Expanding clinical trials to evaluate long-term outcomes and optimal dosing strategies in diverse patient populations.
Propiedades
IUPAC Name |
N,5-bis(4-chlorophenyl)-3-ethyliminophenazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20Cl2N4/c1-2-29-22-16-26-24(15-23(22)30-19-11-7-17(27)8-12-19)31-21-5-3-4-6-25(21)32(26)20-13-9-18(28)10-14-20/h3-16,30H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKKMDXGWCEUAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=C(C=C4)Cl)C=C1NC5=CC=C(C=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103051-26-9 | |
Record name | B 746 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103051269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.